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molecular formula C8H8INO2 B8467857 1,3-Dimethyl-5-iodo-2-nitrobenzene CAS No. 144991-54-8

1,3-Dimethyl-5-iodo-2-nitrobenzene

Cat. No. B8467857
M. Wt: 277.06 g/mol
InChI Key: GZOAEHYMJCNNSD-UHFFFAOYSA-N
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Patent
US08030518B2

Procedure details

To a mixture of 2,6-dimethylnitrobenzene (151 g, 1.0 mol), acetic acid (1200 ml), and conc. H2SO4 (60 ml) was added iodine (102 g, 0.4 mol) and periodic acid dehydrate (205 g, 0.9 mol). The resulting solution was heated at 90° C. for 4 days. After cooling to room temperature, the reaction mixture was diluted with water (2000 ml). The yellow crystals were filtered and washed with water to give 220 g of pure product (79%). 1H-NMR δ (DMSO-d6, 300 MHz): 7.95 (d, J=7.8 Hz, 1H), 7.08 (d, J=7.8 Hz, 1H), 2.27 (s, 3H), 2.16 (s, 3H).
Quantity
151 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step Two
Quantity
205 g
Type
reactant
Reaction Step Two
Name
Quantity
2000 mL
Type
solvent
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[N+:9]([O-:11])=[O:10].OS(O)(=O)=O.II.[I:19](O)(=O)(=O)=O>O.C(O)(=O)C>[I:19][C:6]1[CH:5]=[C:4]([CH3:8])[C:3]([N+:9]([O-:11])=[O:10])=[C:2]([CH3:1])[CH:7]=1

Inputs

Step One
Name
Quantity
151 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)[N+](=O)[O-]
Name
Quantity
60 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
1200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
102 g
Type
reactant
Smiles
II
Name
Quantity
205 g
Type
reactant
Smiles
I(=O)(=O)(=O)O
Step Three
Name
Quantity
2000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
The yellow crystals were filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C(=C(C1)C)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 220 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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